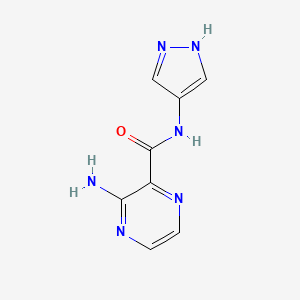![molecular formula C17H23NO3 B7561215 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as Dicloxacillin, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections caused by gram-positive organisms, such as Staphylococcus aureus.
Mechanism of Action
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn works by inhibiting the bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of the peptidoglycan layer. This leads to the inhibition of cell wall synthesis and eventually causes bacterial cell death.
Biochemical and Physiological Effects:
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. It is primarily eliminated through the kidneys and has a half-life of approximately 1 hour. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been shown to have low toxicity and is generally well-tolerated by patients.
Advantages and Limitations for Lab Experiments
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is a useful tool in laboratory experiments for studying bacterial cell wall synthesis and antibiotic resistance. Its narrow-spectrum activity against gram-positive organisms makes it a useful antibiotic for selectively targeting specific bacterial species. However, its limited activity against gram-negative organisms and the emergence of antibiotic-resistant strains of bacteria are significant limitations.
Future Directions
Future research on 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn could focus on developing new formulations to improve its bioavailability and efficacy, as well as exploring its potential use in combination with other antibiotics to combat antibiotic resistance. Additionally, further studies could investigate the mechanism of action of 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn and its effects on bacterial cell wall synthesis in greater detail.
Synthesis Methods
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is synthesized by the reaction of 6-aminopenicillanic acid with 2,5-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn.
Scientific Research Applications
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been extensively studied for its antibacterial properties. It has been used to treat a variety of infections, including skin and soft tissue infections, respiratory tract infections, and urinary tract infections. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has also been used in combination with other antibiotics to treat more severe infections, such as endocarditis.
properties
IUPAC Name |
1-[[2-(2,5-dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-6-7-13(2)14(10-12)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHPYBYTTVUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)
![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)

![3-Tert-butyl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7561155.png)



![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)

